molecular formula C14H18FNO5S B7247562 2-Fluoro-4-[3-(methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid

2-Fluoro-4-[3-(methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid

Cat. No.: B7247562
M. Wt: 331.36 g/mol
InChI Key: NMMWJLMTWUREAV-UHFFFAOYSA-N
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Description

2-Fluoro-4-[3-(methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid is a complex organic compound that features a fluorine atom, a piperidine ring, and a sulfonylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[3-(methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid typically involves multiple steps, starting with the preparation of the piperidine derivative The piperidine ring can be functionalized with a methoxymethyl group through nucleophilic substitution reactions The sulfonylbenzoic acid moiety is then introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[3-(methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide under certain conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring would yield the corresponding N-oxide, while reduction of the sulfonyl group would produce a sulfide derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It may find use in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[3-(methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atom, in particular, can enhance binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-[3-(methyl)piperidin-1-yl]sulfonylbenzoic acid: Similar structure but lacks the methoxymethyl group.

    4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid: Similar structure but lacks the fluorine atom.

    2-Fluoro-4-[3-(methoxymethyl)piperidin-1-yl]benzoic acid: Similar structure but lacks the sulfonyl group.

Uniqueness

The presence of both the fluorine atom and the methoxymethyl group in 2-Fluoro-4-[3-(methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-4-[3-(methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5S/c1-21-9-10-3-2-6-16(8-10)22(19,20)11-4-5-12(14(17)18)13(15)7-11/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMWJLMTWUREAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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